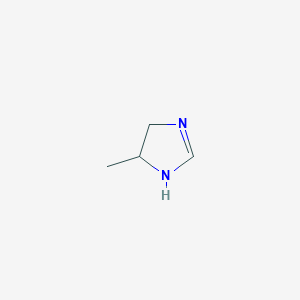

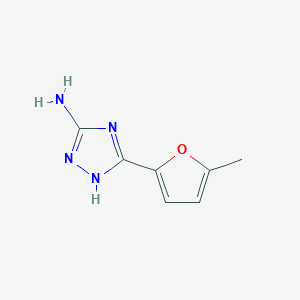

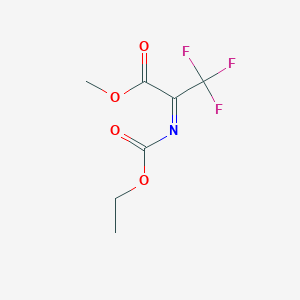

![molecular formula C6H6N6 B3048292 Pyrimido[4,5-d]pyrimidine-2,4-diamine CAS No. 16357-81-6](/img/structure/B3048292.png)

Pyrimido[4,5-d]pyrimidine-2,4-diamine

Übersicht

Beschreibung

Pyrimido[4,5-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H6N6 . It is a type of bicyclic [6 + 6] system, which means it consists of two fused pyrimidine rings . This compound has been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diamine involves various methods. One such method involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst . Another method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 .Molecular Structure Analysis

The molecular structure of Pyrimido[4,5-d]pyrimidine-2,4-diamine consists of two fused pyrimidine rings with four possible structural isomers . It has an average mass of 162.152 Da and a monoisotopic mass of 162.065399 Da .Physical And Chemical Properties Analysis

Pyrimido[4,5-d]pyrimidine-2,4-diamine has an average mass of 162.152 Da and a monoisotopic mass of 162.065399 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Pyrimido[4,5-d]pyrimidine derivatives, including 2,4-diamine, have been synthesized and tested for their antioxidant activities. Using an iodine catalyst to enhance the reaction, various derivatives were produced and evaluated, with one derivative showing notably superior antioxidant activity compared to others. This highlights the potential of these compounds as effective antioxidants in various applications (Cahyana, Liandi, & Zaky, 2020).

Synthetic and Biological Significance

The pyrimido[4,5-d]pyrimidine analogs are recognized for their significant roles in synthetic organic and medicinal chemistry. They form a part of the bicyclic [6 + 6] systems, used extensively in medical and pharmaceutical research. These compounds are notable for their synthesis methods, reactivity, and various biological applications, thereby playing a pivotal role in the development of new biological components (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2019).

Antibacterial Activity

Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit promising antibacterial and antifungal activities. The relationship between chemical structure variations and bioactive properties in these compounds has been a subject of study, with certain derivatives displaying particularly noteworthy antimicrobial properties (Cieplik, Pluta, & Gubrynowicz, 2003).

Multi-Component Synthesis

Innovative approaches in synthesizing pyrimido[4,5-d]pyrimidine derivatives have been developed. This includes a regioselective multi-component synthesis in water, presenting a more efficient and environmentally friendly method for creating these compounds. Such advancements in synthesis techniques contribute significantly to the research and application of these derivatives in various scientific fields (Majumder, Borah, & Bhuyan, 2014).

Synthesis for Potential Antitumor Activity

A novel synthetic route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are of interest for potential antitumor activity, has been reported. This method uses 1,3-disubstituted 6-amino uracils as starting materials and enables the selective variation of substituents, offering a diverse set of compounds for biological evaluation in cancer research (Wang, Wang, & Bannister, 2015).

Anti-Plasmodial Properties

Substituted pyrimidine-2,4-diamines, including pyrimido[4,5-d]pyrimidine derivatives, have been designed and evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase, demonstrating significant antiplasmodial activity. This research indicates the potential of these compounds in the treatment of malaria (Seanego, Klein, Jansen van Vuuren, Zyl, & Rousseau, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyrimido[4,5-d]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H,(H4,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXXKZCAMOMPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=NC2=NC=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552587 | |

| Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

CAS RN |

16357-81-6 | |

| Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

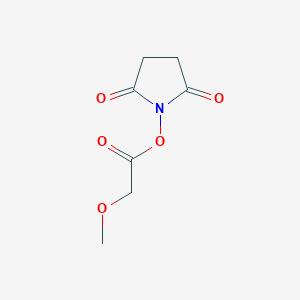

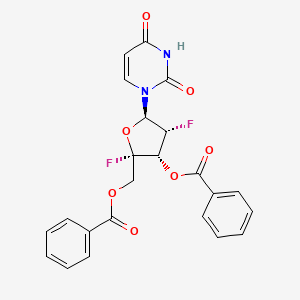

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)

![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)